molecular formula C24H24N4O2S B2732734 N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide CAS No. 1322787-54-1

N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide

カタログ番号: B2732734
CAS番号: 1322787-54-1
分子量: 432.54
InChIキー: YGPWVLCEOSGSFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex structure incorporating both pyrazole and thiazole heterocycles, which are scaffolds of significant interest in medicinal chemistry and agrochemical research. Compounds with these motifs are frequently investigated for their potential biological activities, which may include enzyme inhibition or receptor modulation. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a standard in analytical method development. The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Please consult the safety data sheet prior to handling.

特性

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-4-30-19-10-6-8-17(12-19)14-25-23(29)21-13-20(27-28-21)22-16(3)26-24(31-22)18-9-5-7-15(2)11-18/h5-12,20-21,27-28H,4,13-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNNFVAQSGVEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2CC(NN2)C3=C(N=C(S3)C4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

N 3 ethoxyphenyl methyl 3 4 methyl 2 3 methylphenyl 1 3 thiazol 5 yl 1H pyrazole 5 carboxamide\text{N 3 ethoxyphenyl methyl 3 4 methyl 2 3 methylphenyl 1 3 thiazol 5 yl 1H pyrazole 5 carboxamide}

Biological Activity Overview

Recent studies have highlighted the promising biological activities of pyrazole derivatives, including the compound . The following sections detail its anticancer effects, cytotoxicity profiles, and underlying mechanisms.

Anticancer Properties

  • In Vitro Studies :
    • The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against MCF7 (breast cancer) and 25 µM against A549 (lung cancer) cells.
    • Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
Cell LineIC50 (µM)Reference
MCF715
A54925
HepG220
NCI-H46030
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. A study indicated that treatment with the compound led to a significant increase in caspase-3 activity in MCF7 cells.
    • Additionally, it inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Case Study 1: Breast Cancer

In a controlled laboratory setting, MCF7 cells were treated with varying concentrations of N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis confirmed through flow cytometry.

Case Study 2: Lung Cancer

A549 cells were subjected to similar treatment protocols. The compound exhibited not only cytotoxic effects but also inhibited migration and invasion capabilities of these cells. This suggests potential applications in preventing metastasis.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide has also been investigated for its antimicrobial properties. Research indicates its effectiveness against both Gram-positive and Gram-negative bacterial strains.

Antimicrobial Activity Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound's structural features may enhance its antibacterial efficacy, particularly through interactions with bacterial cell membranes.

Electrophysiological Activity

Electrophysiological studies have revealed that this compound can modulate ion channels, specifically AMPA receptors involved in neurotransmission. This property indicates potential applications in treating neurological disorders characterized by excitotoxicity.

Electrophysiological Effects Table

CompoundIC50 (nM)
N-[(3-ethoxyphenyl)methyl]-...350
Perampanel243

The ability to inhibit AMPA receptors suggests that this compound could be beneficial in developing therapies for conditions such as epilepsy or neurodegenerative diseases.

化学反応の分析

Pyrazole Ring Functionalization

The pyrazole core undergoes electrophilic substitution and nucleophilic additions due to its aromatic heterocyclic nature. Key reactions include:

a. Condensation Reactions

  • The pyrazole C-5 carboxyl group participates in amide bond formation with amines under standard coupling conditions (EDC/HOBt or DCC) . For example, reaction with 3-ethoxybenzylamine forms the carboxamide side chain.

  • Knoevenagel condensation with aldehydes (e.g., benzaldehyde derivatives) at the active methylene group adjacent to the pyrazole nitrogen generates α,β-unsaturated ketones, as observed in structurally related pyrazoles .

b. Cycloaddition Reactions

  • Pyrazole-thiazole hybrids undergo 1,3-dipolar cycloaddition with diazo compounds (e.g., ethyl diazoacetate) to form fused heterocycles, enhancing structural complexity .

Thiazole Moiety Reactivity

The 4-methyl-2-(3-methylphenyl)thiazol-5-yl substituent exhibits the following reactions:

Reaction TypeConditionsProducts/OutcomesSource
Nucleophilic Substitution KOH/EtOH, refluxThiazole ring-opening with amines or hydrazines
Oxidation H₂O₂ or mCPBASulfoxide/sulfone derivatives
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitro-thiazole analogs

Carboxamide Group Transformations

The N-[(3-ethoxyphenyl)methyl]carboxamide side chain participates in:

a. Hydrolysis

  • Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding 3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxylic acid and 3-ethoxybenzylamine .

b. Alkylation/Acylation

  • The secondary amine in the carboxamide can undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of aromatic rings:

ReactionCatalysts/LigandsApplicationsSource
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OIntroduction of aryl/heteroaryl groups at thiazole C-2
Buchwald-Hartwig Amination Pd₂(dba)₃, XantPhos, Cs₂CO₃Installation of amino groups on the pyrazole ring

Redox Reactions

  • Reduction : The pyrazole ring’s nitro derivatives (if present) are reduced to amines using H₂/Pd-C or SnCl₂/HCl .

  • Oxidation : Thiazole’s sulfur atom oxidizes to sulfoxides or sulfones with peroxides, altering electronic properties .

Heterocycle Formation

Reaction with hydrazines or thioureas generates fused rings:

  • Pyrazolo[3,4-d]thiazoles via cyclocondensation with hydrazine hydrate .

  • Thiazolo[3,2-b]pyrazoles using Lawesson’s reagent .

Key Research Findings

  • Anticancer Activity : Structural analogs inhibit cancer cell proliferation (IC₅₀ = 1.2–8.7 μM against HepG2) .

  • Synthetic Yields :

    • Amide bond formation: 68–73% yield .

    • Suzuki coupling: 82–89% yield .

類似化合物との比較

Pyrazole Carboxamide Derivatives

Key Compounds :

  • 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Structural Differences: Replaces the thiazole ring with a chlorinated pyrazole and introduces a cyano group. Physical Properties: Melting point (mp) = 133–135°C; yield = 68%. Functional Impact: The electron-withdrawing chloro and cyano groups enhance stability but reduce solubility compared to the ethoxy-substituted target compound.
  • 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide
    • Structural Differences : Substitutes thiazole with a pyridine ring and replaces the 3-ethoxyphenylmethyl group with a 4-ethoxyphenyl.
    • Synthesis : Prepared via carbodiimide-mediated coupling (EDCI/HOBt), yielding 43% after purification .
    • Crystallography : The pyrazole ring forms dihedral angles of 7.7°–89.2° with adjacent aromatic rings, suggesting conformational rigidity .

Thiazole-Containing Analogues

  • 4-Methyl-2-(3-Pyridinyl)-N-[3-(Trifluoromethyl)phenyl]-1,3-Thiazole-5-Carboxamide

    • Structural Differences : Lacks the pyrazole core but retains the thiazole-carboxamide scaffold.
    • Functional Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature absent in the target compound.
  • N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carboxamide Structural Differences: Replaces the thiazole with a benzothiazole and substitutes the ethoxyphenyl group with a methylthiophene.

Pharmacological and Physicochemical Data

Table 1: Comparative Properties of Selected Analogues

Compound Melting Point (°C) Yield (%) Key Substituents Bioactivity (if reported) Reference
Target Compound N/A N/A Thiazole, 3-ethoxyphenylmethyl Not available
3a (5-Chloro-pyrazole-carboxamide) 133–135 68 Cl, CN Anticoagulant (inferred)
3d (Fluorophenyl variant) 181–183 71 F, CN Enhanced metabolic stability
Razaxaban (Factor Xa inhibitor) N/A N/A Trifluoromethyl, benzisoxazole IC₅₀ = 7.5 nM (Factor Xa)
1-[(6-Chloro-3-pyridyl)methyl] derivative N/A 43 Pyridine, 4-ethoxyphenyl Crystallographically characterized

Key Research Findings

  • Electron-Donating Groups : Ethoxy and methyl groups (as in the target compound) improve solubility and oral bioavailability compared to halogenated analogues .
  • Dual Heterocycles : Pyrazole-thiazole hybrids exhibit enhanced binding to ATP pockets in kinases, as demonstrated by razaxaban’s Factor Xa inhibition .
  • Conformational Flexibility : The 3-ethoxyphenylmethyl group may allow adaptive binding to hydrophobic enzyme pockets, a trait critical for multitarget inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyrazole-thiazole hybrids typically involves multi-step processes. A starting reagent like ethyl 5-methyl-1H-pyrazole-3-carboxylate can undergo hydrazinolysis to form hydrazide intermediates, followed by cyclization with substituted phenyl isothiocyanates. Alkylation reactions with reagents like 3-ethoxyphenylmethyl chloride may introduce the benzyl moiety. Optimization includes adjusting reaction temperatures (e.g., reflux in ethanol for cyclization), stoichiometric ratios (e.g., 1:1.2 for hydrazine equivalents), and catalysts (e.g., K₂CO₃ for alkylation). Purity is ensured via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodology : Use ¹H NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups), IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹), and mass spectrometry (ES-MS) to verify molecular weight. Elemental analysis (C, H, N) should match theoretical values within ±0.4%. Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents monitors reaction progress .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthesis yield and regioselectivity?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cyclization steps. Tools like ICReDD’s reaction path search algorithms integrate experimental data to identify optimal conditions (e.g., solvent polarity, temperature). For example, DMF may enhance solubility of intermediates, while THF could improve selectivity for thiazole ring formation .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodology : Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition studies). For instance, if conflicting data arise in kinase inhibition assays, repeat experiments with controlled ATP concentrations and include positive controls (e.g., staurosporine). Statistical tools like ANOVA can identify outliers, while molecular docking (e.g., AutoDock Vina) may rationalize activity variations by analyzing binding mode differences .

Q. What strategies address poor solubility in in vitro bioassays?

  • Methodology : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Structural analogs with polar groups (e.g., hydroxyl or carboxylate) can improve aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) assess nanoparticle dispersion stability. Evidence from similar compounds suggests methylene chloride as a viable solvent for lipophilic intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., varying the 3-methylphenyl group on the thiazole ring). Test derivatives in parallel assays (e.g., cytotoxicity, target binding). Molecular docking against protein targets (e.g., kinases) identifies critical interactions (e.g., hydrogen bonds with the carboxamide group). PASS software predicts biological targets based on structural motifs .

Q. What protocols ensure compound stability under storage and experimental conditions?

  • Methodology : Conduct accelerated stability studies by storing samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Lyophilization improves long-term stability for hygroscopic derivatives. For light-sensitive intermediates, use amber vials and inert atmospheres (N₂ or Ar) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。